molecular formula C33H36ClN3O3S B11830294 Carbamic acid, N-[trans-4-[[(3-chlorobenzo[b]thien-2-yl)carbonyl][[3-(4-pyridinyl)phenyl]methyl]amino]cyclohexyl]-N-methyl-, 1,1-dimethylethyl ester

Carbamic acid, N-[trans-4-[[(3-chlorobenzo[b]thien-2-yl)carbonyl][[3-(4-pyridinyl)phenyl]methyl]amino]cyclohexyl]-N-methyl-, 1,1-dimethylethyl ester

Cat. No.: B11830294
M. Wt: 590.2 g/mol
InChI Key: GRRGDCGKEBHNRH-UHFFFAOYSA-N
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Description

Carbamic acid, N-[trans-4-[[(3-chlorobenzo[b]thien-2-yl)carbonyl][[3-(4-pyridinyl)phenyl]methyl]amino]cyclohexyl]-N-methyl-, 1,1-dimethylethyl ester is a complex organic compound with a unique structure that combines elements of benzo[b]thienyl, pyridinyl, and cyclohexyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, N-[trans-4-[[(3-chlorobenzo[b]thien-2-yl)carbonyl][[3-(4-pyridinyl)phenyl]methyl]amino]cyclohexyl]-N-methyl-, 1,1-dimethylethyl ester involves multiple steps. One common method includes the reaction of trans-4-aminomethylcyclohexylamine with 3-chlorobenzo[b]thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with 3-(4-pyridinyl)benzyl chloride to yield the final product. The reaction conditions typically involve the use of organic solvents like dichloromethane and temperatures ranging from 0°C to room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-[trans-4-[[(3-chlorobenzo[b]thien-2-yl)carbonyl][[3-(4-pyridinyl)phenyl]methyl]amino]cyclohexyl]-N-methyl-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Carbamic acid, N-[trans-4-[[(3-chlorobenzo[b]thien-2-yl)carbonyl][[3-(4-pyridinyl)phenyl]methyl]amino]cyclohexyl]-N-methyl-, 1,1-dimethylethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of Carbamic acid, N-[trans-4-[[(3-chlorobenzo[b]thien-2-yl)carbonyl][[3-(4-pyridinyl)phenyl]methyl]amino]cyclohexyl]-N-methyl-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, N-[trans-4-(2-hydroxyethyl)cyclohexyl]-, 1,1-dimethylethyl ester
  • Carbamic acid, n-[trans-4-(aminomethyl)cyclohexyl]-, 1,1-dimethylethyl ester oxalic acid

Uniqueness

Compared to similar compounds, Carbamic acid, N-[trans-4-[[(3-chlorobenzo[b]thien-2-yl)carbonyl][[3-(4-pyridinyl)phenyl]methyl]amino]cyclohexyl]-N-methyl-, 1,1-dimethylethyl ester stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzo[b]thienyl and pyridinyl groups enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C33H36ClN3O3S

Molecular Weight

590.2 g/mol

IUPAC Name

tert-butyl N-[4-[(3-chloro-1-benzothiophene-2-carbonyl)-[(3-pyridin-4-ylphenyl)methyl]amino]cyclohexyl]-N-methylcarbamate

InChI

InChI=1S/C33H36ClN3O3S/c1-33(2,3)40-32(39)36(4)25-12-14-26(15-13-25)37(31(38)30-29(34)27-10-5-6-11-28(27)41-30)21-22-8-7-9-24(20-22)23-16-18-35-19-17-23/h5-11,16-20,25-26H,12-15,21H2,1-4H3

InChI Key

GRRGDCGKEBHNRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCC(CC1)N(CC2=CC(=CC=C2)C3=CC=NC=C3)C(=O)C4=C(C5=CC=CC=C5S4)Cl

Origin of Product

United States

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